molecular formula C9H10N2OS B13299627 2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine

2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine

Cat. No.: B13299627
M. Wt: 194.26 g/mol
InChI Key: YZIXVZSRPYRXEJ-UHFFFAOYSA-N
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Description

2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine is a compound that features a thiophene ring fused with an isoxazole ring, connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and isoxazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the amine hydrogen.

Scientific Research Applications

2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanamine

InChI

InChI=1S/C9H10N2OS/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3-4,10H2

InChI Key

YZIXVZSRPYRXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CCN

Origin of Product

United States

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